molecular formula C18H14N2O8 B019868 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione CAS No. 80721-47-7

7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione

Cat. No. B019868
CAS RN: 80721-47-7
M. Wt: 386.3 g/mol
InChI Key: YYWXAGSZHNRGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-f]quinoline-4,5-dione belongs to a family of compounds known for their complex molecular structures and potential biological activities. These compounds are derivatives of quinoline and pyrroloquinoline, often synthesized for their interesting chemical and physical properties.

Synthesis Analysis

  • Combinatorial synthesis methods have been used for pyrroloquinoline derivatives, employing a three-component reaction of aromatic aldehyde, 1H-indol-5-amine, and 1,3-dicarbonyl compounds under catalyst-free conditions. This approach could be relevant for synthesizing similar compounds like 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-f]quinoline-4,5-dione (Zhou et al., 2013).

Molecular Structure Analysis

  • The molecular structure of related pyrroloquinoline derivatives typically includes a fused ring system, which may influence their electronic and steric properties. This could be extrapolated to understand the molecular structure of the target compound.

Chemical Reactions and Properties

  • Pyrroloquinoline derivatives have been synthesized with various substituents, indicating a potential for diverse chemical reactions and interactions. For instance, studies have shown the synthesis of pyrroloquinolines with different substituents affecting their chemical reactivity and biological activity (Helissey et al., 1987).

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives are recognized for their effectiveness as anticorrosive materials. These compounds exhibit good performance against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding. Polar substituents such as hydroxyl, methoxy, amino, and nitro groups enhance their adsorption and effectiveness as corrosion inhibitors (Verma, Quraishi, & Ebenso, 2020).

Photocatalytic Degradation of Pollutants

Research on quinoline derivatives also extends into environmental applications, such as the photocatalytic degradation of pollutants. These compounds are involved in the mineralization of various pollutants through processes like the TiO2-UV process, demonstrating the complexity and potential of quinoline derivatives in environmental remediation (Pichat, 1997).

Synthesis of Pyrimidoquinolines

Quinoline derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, the synthesis of pyrimido[4,5-b]quinolines from barbituric acid derivatives shows the versatility of quinoline structures in creating compounds with potential therapeutic importance (Nandha Kumar et al., 2001).

Optical Sensors and Biomedical Applications

Pyrimidine derivatives, often synthesized from quinoline analogues, find applications as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use in optical sensors and highlighting their medicinal relevance (Jindal & Kaur, 2021).

Drug Discovery and Biological Activities

Quinoline and its derivatives, including structurally related compounds, have been extensively studied for their biological and pharmacological properties. They serve as key scaffolds in drug discovery, exhibiting a wide range of biological activities that are central to developing new therapeutic agents (Li Petri et al., 2021).

properties

IUPAC Name

2-O-ethyl 7-O,9-O-dimethyl 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O8/c1-4-28-18(25)10-6-8-12(19-10)11-7(16(23)26-2)5-9(17(24)27-3)20-13(11)15(22)14(8)21/h5-6,19H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWXAGSZHNRGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C3=C(C(=O)C2=O)N=C(C=C3C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione
Reactant of Route 2
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione
Reactant of Route 3
Reactant of Route 3
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione
Reactant of Route 4
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione
Reactant of Route 5
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.